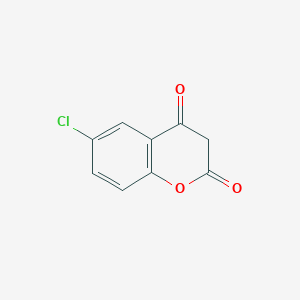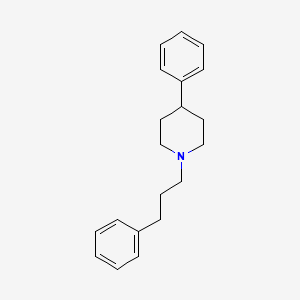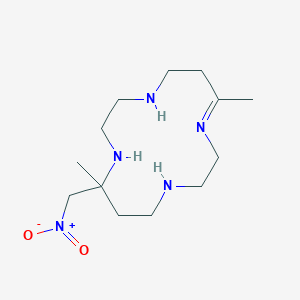![molecular formula C25H24NOP B14271396 Phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl- CAS No. 154851-91-9](/img/structure/B14271396.png)
Phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl- is a chemical compound known for its unique structural properties and potential applications in various fields. This compound features a phosphinic amide group bonded to a naphthalenyl and diphenyl moiety, making it an interesting subject for research in organic and inorganic chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of phosphinic amides typically involves the reaction of diarylphosphine oxides with amines. One efficient method is through electrosynthesis, where diarylphosphine oxides and amines undergo oxidative cross-coupling under mild and metal-free conditions . This method provides good to excellent yields and is considered environmentally friendly.
Industrial Production Methods
Industrial production of phosphinic amides can be achieved through various catalytic processes. For instance, the use of zinc dichloride as a catalyst in the reaction of diphenylphosphine with amines has been reported . This method allows for the formation of phosphinic amides with high efficiency and selectivity.
Análisis De Reacciones Químicas
Types of Reactions
Phosphinic amides can undergo various chemical reactions, including:
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride (LiAlH₄).
Substitution: Substitution reactions often involve the replacement of the amide group with other functional groups using reagents like phosphorus trichloride (PCl₃).
Common Reagents and Conditions
Common reagents used in the reactions of phosphinic amides include:
Oxidizing agents: H₂O₂, S₈, Se
Reducing agents: LiAlH₄
Substitution reagents: PCl₃
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of phosphinic amides can yield phosphine oxides, while reduction can produce phosphines.
Aplicaciones Científicas De Investigación
Phosphinic amides have a wide range of applications in scientific research, including:
Chemistry: Used as ligands in coordination chemistry and catalysts in organic synthesis.
Medicine: Investigated for their potential use in drug development and as therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials.
Mecanismo De Acción
The mechanism of action of phosphinic amides involves their ability to act as ligands, forming complexes with metal ions. These complexes can exhibit unique catalytic properties, making them useful in various chemical reactions . The molecular targets and pathways involved depend on the specific application and the nature of the metal ion complexed with the phosphinic amide.
Comparación Con Compuestos Similares
Similar Compounds
Similar compounds to phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl- include:
- Diphenylphosphoryl-phosphinic amides
- Diphenylphosphorothioyl-phosphinic amides
- Diphenylphosphoroselenoyl-phosphinic amides
Uniqueness
What sets phosphinic amide, N-[(1R)-1-(2-naphthalenyl)propyl]-P,P-diphenyl- apart from similar compounds is its specific structural configuration, which imparts unique chemical and physical properties. This uniqueness makes it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
154851-91-9 |
|---|---|
Fórmula molecular |
C25H24NOP |
Peso molecular |
385.4 g/mol |
Nombre IUPAC |
(1R)-N-diphenylphosphoryl-1-naphthalen-2-ylpropan-1-amine |
InChI |
InChI=1S/C25H24NOP/c1-2-25(22-18-17-20-11-9-10-12-21(20)19-22)26-28(27,23-13-5-3-6-14-23)24-15-7-4-8-16-24/h3-19,25H,2H2,1H3,(H,26,27)/t25-/m1/s1 |
Clave InChI |
IUGRYWWQBVAQRT-RUZDIDTESA-N |
SMILES isomérico |
CC[C@H](C1=CC2=CC=CC=C2C=C1)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
SMILES canónico |
CCC(C1=CC2=CC=CC=C2C=C1)NP(=O)(C3=CC=CC=C3)C4=CC=CC=C4 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


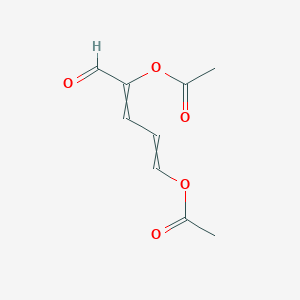
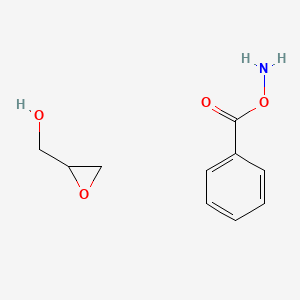
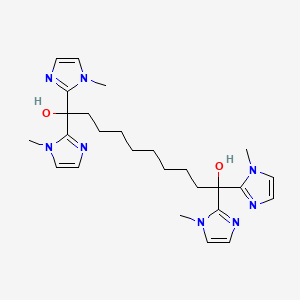
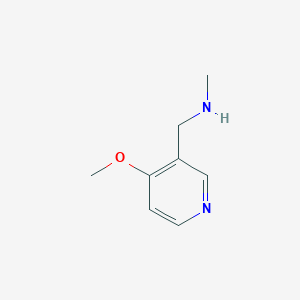

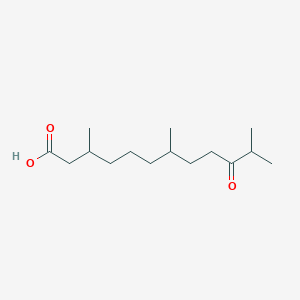
![2-[(1,3-Thiazolidin-2-yl)sulfanyl]ethan-1-amine](/img/structure/B14271343.png)
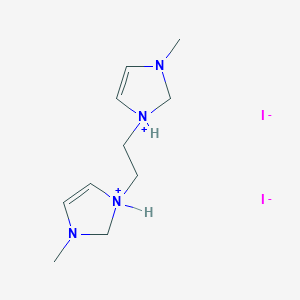
![2-Bromo-1-(4'-hexyl[1,1'-biphenyl]-4-yl)ethan-1-one](/img/structure/B14271363.png)
